
ethyl (2Z)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an ethyl ester group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate typically involves the reaction of an appropriate alkyne with a boronic acid or boronate ester. One common method is the hydroboration of an alkyne followed by oxidation to yield the desired product. The reaction conditions often include the use of a catalyst, such as palladium or platinum, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron-containing intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the purification of the final product may involve techniques like distillation, crystallization, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Ethyl (2Z)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form boranes or other reduced boron species.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron species.
Substitution: Various esters, amides, or other substituted products.
科学的研究の応用
Ethyl (2Z)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of ethyl (2Z)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the ester group can undergo hydrolysis or transesterification reactions, further expanding its reactivity profile.
類似化合物との比較
Ethyl (2Z)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate can be compared with other boron-containing compounds, such as:
Phenylboronic acid: Used in similar cross-coupling reactions but lacks the ester functionality.
Boronic esters: Similar reactivity but may have different steric and electronic properties.
Boranes: More reactive but less stable compared to boronic acids and esters.
The uniqueness of this compound lies in its combination of a boron-containing dioxaborolane ring and an ethyl ester group, which provides a versatile platform for various chemical transformations.
特性
CAS番号 |
219489-13-1 |
|---|---|
分子式 |
C11H19BO4 |
分子量 |
226.08 g/mol |
IUPAC名 |
ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H19BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3/b8-7- |
InChIキー |
ZXDDITJXZPTHFE-FPLPWBNLSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\C(=O)OCC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


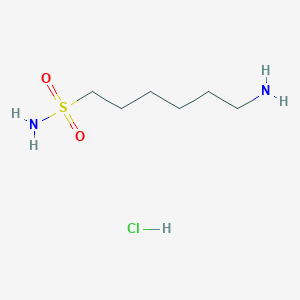
![(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515456.png)
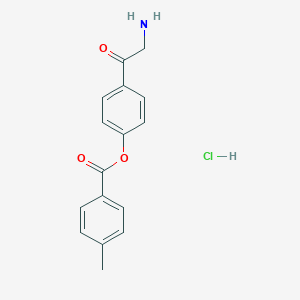
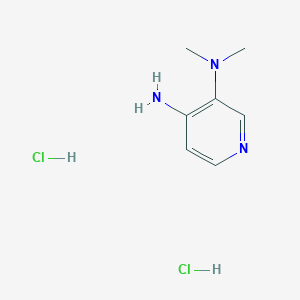
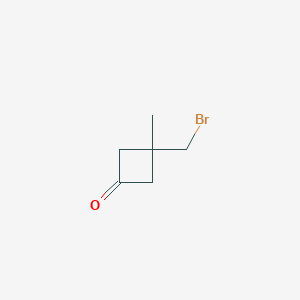
![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)
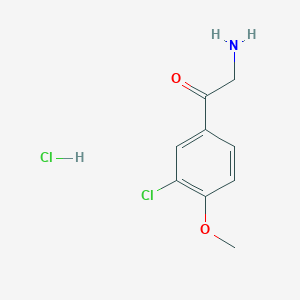
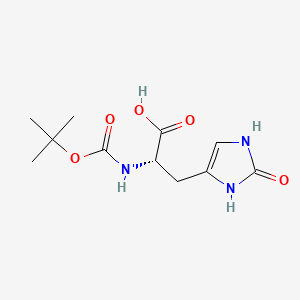
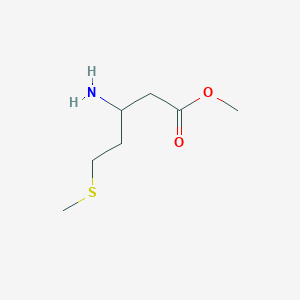
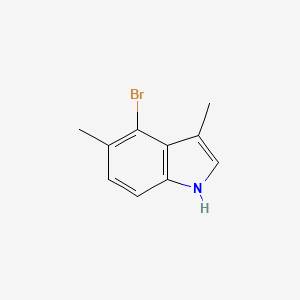

![N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515500.png)
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol](/img/structure/B13515525.png)

